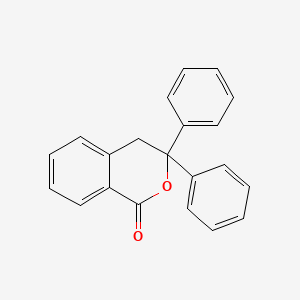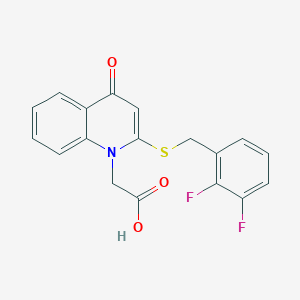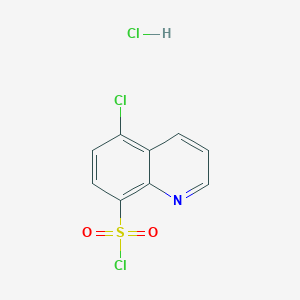
7-Amino-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Amino-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one is a complex organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by the presence of amino, methyl, nitro, and phenyl groups attached to the benzopyran core, which contribute to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common method involves the nitration of 3-methyl-2-phenyl-4H-1-benzopyran-4-one, followed by the introduction of an amino group through a reduction reaction. The reaction conditions often require the use of strong acids, such as sulfuric acid, for nitration, and reducing agents like tin(II) chloride for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality final products.
化学反応の分析
Types of Reactions
7-Amino-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction typically results in the formation of amino derivatives.
科学的研究の応用
7-Amino-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in cancer treatment due to its cytotoxic properties.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 7-Amino-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets within cells. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit key enzymes involved in cellular processes, leading to the disruption of cell function and growth.
Inducing Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
Modulating Gene Expression: It can influence the expression of genes involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
4H-1-Benzopyran-4-one: A simpler benzopyran derivative without the amino, methyl, and nitro groups.
2-Methyl-4H-1-Benzopyran-4-one: Similar to the target compound but lacks the amino and nitro groups.
8-Nitro-4H-1-Benzopyran-4-one: Contains the nitro group but lacks the amino and methyl groups.
Uniqueness
7-Amino-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one is unique due to the specific combination of functional groups attached to the benzopyran core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
62100-82-7 |
|---|---|
分子式 |
C16H12N2O4 |
分子量 |
296.28 g/mol |
IUPAC名 |
7-amino-3-methyl-8-nitro-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H12N2O4/c1-9-14(19)11-7-8-12(17)13(18(20)21)16(11)22-15(9)10-5-3-2-4-6-10/h2-8H,17H2,1H3 |
InChIキー |
ZKGYDVSLVRLFFP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2[N+](=O)[O-])N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(Bromomethyl)-4-methyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11836154.png)

![7-Chloro-2-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine](/img/structure/B11836168.png)

![4-Chloro-2-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11836177.png)

![2-{2-[(Naphthalen-1-yl)methyl]phenoxy}acetamide](/img/structure/B11836187.png)


![3-(4-Chlorophenyl)[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B11836203.png)



